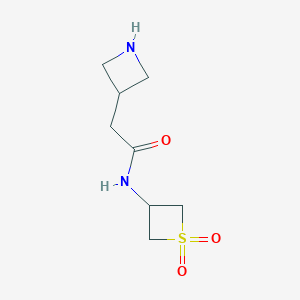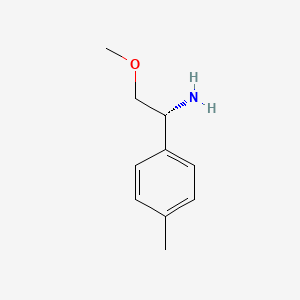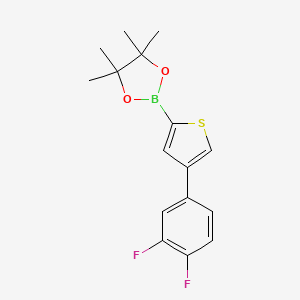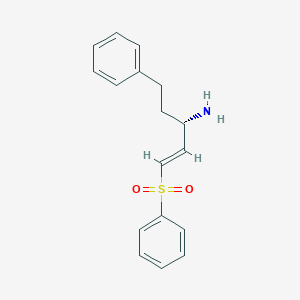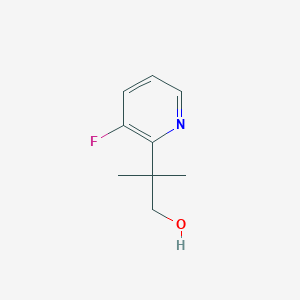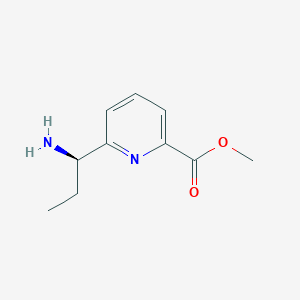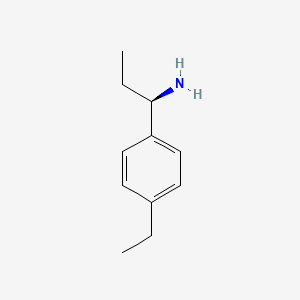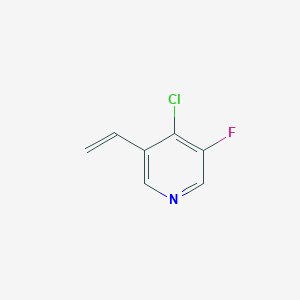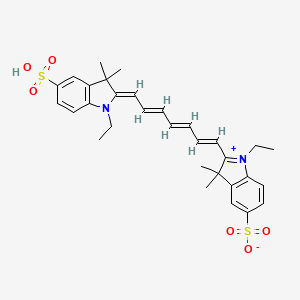![molecular formula C19H22N2O B12965707 (1S,3S,5S,6R,8S)-3-Ethyl-5-(quinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12965707.png)
(1S,3S,5S,6R,8S)-3-Ethyl-5-(quinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S,3S,5S,6R,8S)-3-Ethyl-5-(quinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane” is a fascinating compound with a complex structure. Let’s break it down:
Stereochemistry: The compound has five chiral centers, denoted by the stereodescriptors (1S,3S,5S,6R,8S). These indicate the absolute configuration of the asymmetric carbons.
Heterocyclic Core: It contains a bicyclic system with a quinoline ring fused to a tetrahydrofuran ring. The quinoline moiety imparts aromaticity and biological activity.
Ethyl Substituent: The ethyl group at position 3 adds further complexity.
Métodos De Preparación
Synthetic Routes::
Cycloaddition Approach: One synthetic route involves a cycloaddition reaction between a quinoline derivative and an appropriate diene. The stereochemistry is carefully controlled during this step.
Ring-Closing Metathesis (RCM): Another strategy employs RCM to form the bicyclic core. RCM reactions are powerful tools for constructing complex ring systems.
Asymmetric Synthesis: Enantioselective methods are crucial to obtain the desired stereoisomer.
- Industrial-scale production typically involves a combination of the above synthetic routes, optimized for yield and efficiency.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The quinoline ring can undergo oxidation, leading to various functionalized derivatives.
Reduction: Reduction of the nitro group (if present) yields the corresponding amine.
Substitution: Substitution reactions at the quinoline nitrogen or other positions are common.
Oxidation: Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄).
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C).
Substitution: Alkyl halides, Lewis acids (e.g., AlCl₃).
- Oxidation: Quinoline-4-carboxylic acid derivatives.
- Reduction: 4-Aminoquinoline derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Investigate its potential as an antimalarial or antitumor agent.
Biological Studies: Explore its interactions with receptors or enzymes.
Materials Science: Assess its use in organic electronics or sensors.
Mecanismo De Acción
- The compound likely interacts with specific receptors or enzymes, affecting cellular processes.
- Further studies are needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
Unique Features: Its ethyl substituent and the fused quinoline-tetrahydrofuran ring system set it apart.
Similar Compounds: Other quinoline-based heterocycles, such as quinine and quinidine.
Propiedades
Fórmula molecular |
C19H22N2O |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(3S,5S,6R,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane |
InChI |
InChI=1S/C19H22N2O/c1-2-19-12-21-10-8-13(19)11-17(21)18(22-19)15-7-9-20-16-6-4-3-5-14(15)16/h3-7,9,13,17-18H,2,8,10-12H2,1H3/t13-,17+,18-,19+/m0/s1 |
Clave InChI |
IGOWXAXBICNYRL-NUDXDXSLSA-N |
SMILES isomérico |
CC[C@@]12CN3CC[C@H]1C[C@@H]3[C@@H](O2)C4=CC=NC5=CC=CC=C45 |
SMILES canónico |
CCC12CN3CCC1CC3C(O2)C4=CC=NC5=CC=CC=C45 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


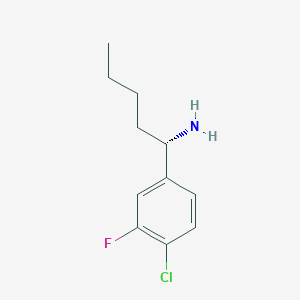
![5-Iodo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B12965638.png)
